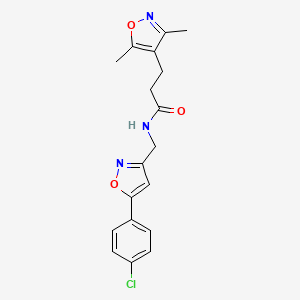

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide

Description

N-((5-(4-Chlorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a synthetic compound featuring a propanamide backbone linking two distinct isoxazole moieties. The first isoxazole ring is substituted with a 4-chlorophenyl group at position 5, while the second contains 3,5-dimethyl substituents. This structural configuration imparts unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly for targeting enzyme systems or receptors responsive to halogenated aromatic and heterocyclic motifs. The compound’s molecular formula is C₁₉H₁₇ClN₄O₃, with a molecular weight of 396.82 g/mol. Its physicochemical properties, such as solubility and stability, are influenced by the chlorophenyl and dimethylisoxazole groups, which enhance lipophilicity compared to simpler amide derivatives .

Properties

IUPAC Name |

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3/c1-11-16(12(2)24-21-11)7-8-18(23)20-10-15-9-17(25-22-15)13-3-5-14(19)6-4-13/h3-6,9H,7-8,10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYDXODMCSGJBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the isoxazole rings. One common approach is the cyclization of hydroxylamine derivatives with appropriate diketones or β-keto esters under acidic conditions. The chlorophenyl group can be introduced through halogenation reactions, followed by subsequent coupling reactions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The isoxazole rings can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be employed to convert functional groups within the molecule.

Substitution: Substitution reactions can be used to introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Halogenation reactions typically use bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of oxo derivatives of isoxazole.

Reduction: Formation of reduced isoxazole derivatives.

Substitution: Introduction of various substituents on the aromatic ring, leading to derivatives with different properties.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity has been studied for potential therapeutic applications.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The isoxazole rings and chlorophenyl group play crucial roles in binding to these targets, leading to biological responses. Further research is needed to fully elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the literature, focusing on heterocyclic systems, substituent effects, and physicochemical properties.

Structural and Functional Group Comparisons

A. Thiazol-Oxadiazol Derivatives () Compounds 7c–7f (e.g., 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide) share a propanamide backbone but replace isoxazole with thiazol-oxadiazol systems. Key differences include:

- Functional Groups : Sulfanyl (-S-) linkages in 7c–7f vs. methylene bridges in the target compound.

- Substituents : Methylphenyl groups in 7c–7f vs. chlorophenyl and dimethylisoxazole in the target.

- Molecular Weight : Lower (375–389 g/mol) due to fewer aromatic substituents.

- Melting Points : 134–178°C, indicating weaker intermolecular forces compared to the target’s rigid isoxazole systems .

B. Thiadiazol-Isoxazole Hybrids () Compounds like 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide) and 8b (6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic acid ethyl ester) feature thiadiazole cores fused with pyridine or benzamide groups. Key contrasts:

- Heterocycles : Thiadiazole-pyridine systems in 8a–8c vs. dual isoxazoles in the target.

- Molecular Weight : Higher (414–506 g/mol) due to extended aromatic systems.

- Melting Points : Up to 290°C, reflecting stronger π-π stacking and hydrogen bonding from acetyl/benzoyl groups .

C. Benzoxazol and Indole Derivatives ()

Examples like 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide highlight the role of benzoxazole heterocycles. Differences include:

- Reactivity : Benzoxazol derivatives exhibit variable conversion rates (10–18%) under specific conditions, suggesting lower stability than the target’s isoxazole-propanamide system.

- Functionalization : Lack of halogenation (e.g., 4-chlorophenyl) reduces electrophilicity compared to the target compound .

D. Sulfonamide Analogues ()

Compounds such as 3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide (similarity score: 0.91) share propanamide linkages but incorporate sulfonamide groups. Key distinctions:

- Bioavailability : Sulfonamide moieties may enhance solubility but reduce membrane permeability vs. the target’s lipophilic isoxazoles.

- Substituents : Chloro groups in these analogs vs. dimethyl and chlorophenyl in the target .

Physicochemical and Pharmacological Implications

Biological Activity

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a synthetic compound belonging to the isoxazole family, recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 304.77 g/mol |

| CAS Number | 953179-62-9 |

The biological activity of this compound primarily involves its interaction with various molecular targets. Isoxazole derivatives are known to modulate enzyme activity and receptor interactions, leading to their therapeutic effects. The specific mechanisms include:

- Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.

- Receptor Binding : It interacts with various receptors, influencing cellular signaling pathways that are vital for maintaining homeostasis.

Biological Activity

Research has highlighted several pharmacological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that this compound displays significant antimicrobial properties against various bacterial strains. For example:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Strong |

| Bacillus subtilis | Weak |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes critical in disease processes:

- Acetylcholinesterase (AChE) : AChE inhibition is significant for treating conditions like Alzheimer's disease. The IC value for this compound was found to be 2.14 µM, indicating strong inhibitory potential.

- Urease : This enzyme plays a role in urinary tract infections. The compound exhibited an IC of 1.13 µM, demonstrating its potential as a urease inhibitor.

Case Studies and Research Findings

Recent studies have provided insights into the pharmacological effectiveness of this compound:

- Study on Antibacterial Properties :

- Enzyme Inhibition Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.